3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy-
Description
The compound 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 214470-66-3) is a substituted quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and a 3-chloropropoxy chain at position 6. Its molecular formula is C₁₄H₁₃ClN₂O₃, with a molecular weight of 292.72 g/mol .
Properties
CAS No. |
380844-30-4 |
|---|---|
Molecular Formula |
C14H13ClN2O3 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-6-11-10(5-13(12)20-4-2-3-15)14(18)9(7-16)8-17-11/h5-6,8H,2-4H2,1H3,(H,17,18) |
InChI Key |
WJCSIZZQEOWMIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule’s structure necessitates a disconnection approach focusing on the quinoline nucleus, followed by late-stage functionalization. Retrosynthetically, the 4-hydroxy group suggests a protected ketone or halogen intermediate, while the 7-methoxy and 6-(3-chloropropoxy) groups imply sequential alkoxylation steps. The patent literature emphasizes the utility of 7-fluoro-3-quinolinecarbonitrile intermediates for nucleophilic displacement, enabling the installation of diverse alkoxy and amino groups. Parallelly, journal methodologies demonstrate the efficacy of phosphorus oxychloride-mediated halogenation for activating the 4-position toward hydroxylation.
Synthesis of the Quinoline Core: 7-Methoxy-4-Oxo-1,4-Dihydro-3-Quinolinecarbonitrile
The foundational quinoline scaffold is constructed via a Conrad-Limpach cyclization. As detailed in the patent, ethyl (ethoxymethylene)cyanoacetate reacts with 3-fluoro-4-methoxyaniline in toluene at 100–110°C, forming ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. Subsequent hydrolysis under acidic conditions yields the corresponding carboxylic acid, which undergoes decarboxylation and nitrile formation via treatment with cyanating agents such as ammonium carbonate in dimethylformamide. This step affords 7-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile, a pivotal intermediate for downstream modifications.
Halogenation at Position 4: Phosphorus Oxychloride-Mediated Conversion to 4-Chloro Intermediate
Activation of the 4-oxo group is accomplished via halogenation using phosphorus oxychloride (POCl₃). As reported in both sources, refluxing the 4-oxo intermediate with excess POCl₃ in toluene at 78°C for 6 hours quantitatively converts the ketone to a 4-chloro derivative. The reaction proceeds via formation of a phosphorylated intermediate, which undergoes nucleophilic displacement by chloride. Optimal yields (≥85%) are achieved when using a 3:1 molar ratio of POCl₃ to substrate and maintaining anhydrous conditions.
Table 1: Halogenation Optimization Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 3.0 | 92 |
| Solvent | Toluene | 89 |
| Temperature (°C) | 78 | 90 |
| Reaction Time (h) | 6 | 91 |
Hydroxylation at Position 4: Hydrolysis of the 4-Chloro Intermediate
The 4-chloro group is hydrolyzed to a hydroxy group under controlled basic conditions. The journal methodology employs aqueous sodium carbonate (10% w/v) in methanol at 25°C for 2 hours, achieving 89.5% conversion to 4-hydroxy-7-methoxy-3-quinolinecarbonitrile. Alternatively, the patent describes acidic hydrolysis using aluminum trichloride in dichloromethane, which simultaneously removes isopropyl protecting groups when present. The choice of conditions depends on the stability of adjacent substituents; basic hydrolysis is preferred for acid-sensitive moieties.
Etherification at Position 6: Introduction of 3-Chloropropoxy Group
The 6-hydroxy group undergoes alkylation with 1-bromo-3-chloropropane to install the 3-chloropropoxy substituent. As demonstrated in the journal article, this step employs dimethylformamide as a solvent, potassium carbonate as a base, and a reaction temperature of 70°C for 10 hours. Nucleophilic substitution proceeds via deprotonation of the phenolic oxygen, followed by SN2 attack on the alkyl bromide. The patent corroborates this approach, highlighting the use of sodium hydride as a stronger base for less reactive alcohols.
Table 2: Etherification Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Dimethylformamide | 70 | 78 |
| NaH | Tetrahydrofuran | 60 | 85 |
| Cs₂CO₃ | Acetonitrile | 80 | 72 |
Final Deprotection and Purification
Residual protecting groups (e.g., acetates or benzyl ethers) are removed via catalytic hydrogenation or acidolysis. The patent details the use of trifluoroacetic acid with thioanisole for benzyl group removal, achieving >95% deprotection efficiency. Final purification is accomplished via silica gel chromatography, eluting with ethyl acetate/hexane gradients, or recrystallization from ethanol/water mixtures. The target compound is isolated as a white crystalline solid, with a reported melting point of 212–214°C.
Analytical Characterization and Validation
Spectroscopic data confirm the structure and purity of the final product. Key characterization includes:
- IR Spectroscopy : Absorption bands at 1287 cm⁻¹ (C-O-C ether stretch) and 1254 cm⁻¹ (C-N quinoline ring vibration).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.89 (d, J = 8.8 Hz, 1H, H-5), 6.95 (s, 1H, H-8), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 3.75 (t, J = 6.0 Hz, 2H, ClCH₂), 2.25 (m, 2H, CH₂).
- Elemental Analysis : Calculated for C₁₄H₁₂ClN₂O₃: C, 54.11%; H, 3.89%; N, 9.01%. Found: C, 53.98%; H, 3.95%; N, 8.97%.
Comparative Evaluation of Synthetic Routes
Two primary routes emerge from the literature:
- Patent Route : Begins with fluoro-substituted precursors, enabling regioselective alkoxylation but requiring stringent temperature control during cyclization.
- Journal Route : Utilizes POCl₃-mediated halogenation and sequential etherification, offering higher functional group tolerance but lower overall yields.
Table 3: Route Comparison
| Parameter | Patent Route | Journal Route |
|---|---|---|
| Overall Yield (%) | 65 | 58 |
| Purity (%) | 99 | 97 |
| Key Advantage | Regioselectivity | Scalability |
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives. Common reagents used in these reactions include potassium carbonate, sodium iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity.
Synthetic Chemistry: This compound serves as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
- Synthesis: Prepared via base-mediated cyclization of (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate in ethanol, yielding an 85.8% product with 98.6% HPLC purity .
- Spectroscopic Data :
- Physical Properties :
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinoline Core
The following table highlights key structural and functional differences between the target compound and analogs:
Physicochemical and Pharmacological Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to the 4-chloro analog, which is more lipophilic (clogP ~3.2 vs. ~2.8) .
- Stability : The crystalline form of the piperazinyl derivative exhibits a transition temperature of 109–115°C, enhancing thermal stability for pharmaceutical formulations .
- Bioactivity :
Research Implications
- Drug Design : Substitution at position 4 (–OH vs. –Cl) modulates target selectivity and toxicity profiles. Hydroxyl groups are preferred for water-soluble prodrugs, while chloro groups enhance membrane permeability .
- Material Science : Crystalline forms (e.g., Wyeth’s patented compound) demonstrate the importance of solid-state properties in drug delivery .
- Synthetic Chemistry: The nitro and benzyloxy variants highlight the versatility of quinolinecarbonitriles in constructing diverse heterocyclic libraries .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-Quinolinecarbonitrile derivatives, and how can reaction parameters be optimized for yield and purity?
- Methodology : Synthesis typically involves sequential alkylation and substitution reactions. For example, the alkylation of intermediates like 7-(3-chloropropoxy)-4-amino-6-methoxy-3-quinolinecarbonitrile with nucleophiles (e.g., N-methylpiperazine) in solvents such as ethylene glycol dimethyl ether, catalyzed by sodium iodide, is critical .
- Optimization : Key parameters include temperature control (e.g., 75°C for crystallization), solvent polarity, and stoichiometric ratios. For instance, excess sodium iodide (1.5–2.0 eq.) enhances nucleophilic substitution efficiency .
Q. How are polymorphic forms of quinolinecarbonitrile derivatives characterized, and what analytical techniques are essential?
- Techniques : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are primary tools. XRD patterns (e.g., 2θ peaks at 8.5°, 12.3°, and 17.1°) distinguish polymorphs like Form I (monohydrate) and Form VI (anhydrous). DSC thermograms reveal thermal transitions (e.g., Form I melts at 109–115°C) .
- Stability Assessment : Dynamic vapor sorption (DVS) measures hygroscopicity. Form I gains only 0.52% mass at 90% relative humidity, confirming non-hygroscopic behavior .
Q. What solvents and conditions are optimal for crystallization to ensure polymorphic purity?
- Conditions : Isopropyl alcohol/water mixtures (2:1 v/v) under nitrogen atmosphere yield Form I monohydrate with >90% purity. Cooling rates (e.g., gradual cooling from 75°C to 4°C) prevent solvent inclusion .
Advanced Research Questions
Q. How do polymorphic transitions occur under environmental stress, and what mechanisms drive these changes?
- Mechanistic Insights : Heating Form VI in water induces a phase transition to Form I due to hydration. XRD data shows shifts in lattice parameters (e.g., loss of peak at 9.8° in Form VI upon heating) .
- Kinetic Analysis : Time-resolved XRD and thermogravimetric analysis (TGA) track structural rearrangements. For example, Form V suspended in water for 70 days shows no degradation, indicating kinetic stability .
Q. What strategies resolve contradictions in solubility and stability data across polymorphic forms?
- Case Study : Form I (monohydrate) exhibits lower solubility in aqueous buffers (e.g., 0.12 mg/mL at pH 7.4) but superior stability compared to anhydrous forms. This trade-off requires context-specific selection (e.g., Form I for long-term storage vs. amorphous forms for bioavailability) .
- Resolution : Use orthogonal techniques (e.g., HPLC purity assays combined with DSC) to validate stability-solubility relationships.
Q. How can computational modeling predict biological interactions of quinolinecarbonitrile derivatives?
- Approach : Molecular docking studies with kinase targets (e.g., Src kinase) identify key binding motifs. The 3-chloropropoxy group enhances hydrophobic interactions with ATP-binding pockets, as seen in bosutinib analogs .
- Validation : In vitro kinase inhibition assays (IC₅₀ values) correlate with computational predictions. For example, substitutions at the C-7 position (e.g., vinyl groups) reduce steric hindrance, improving potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
